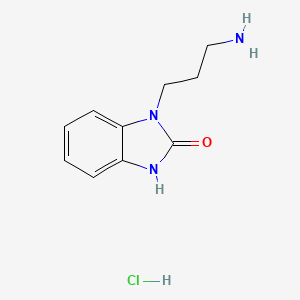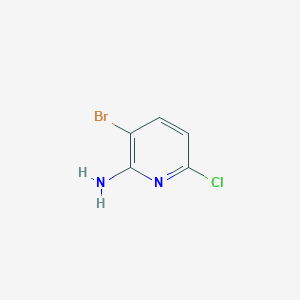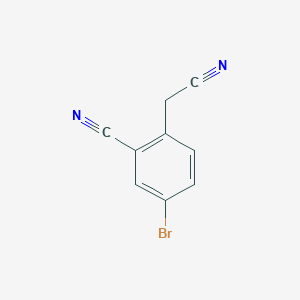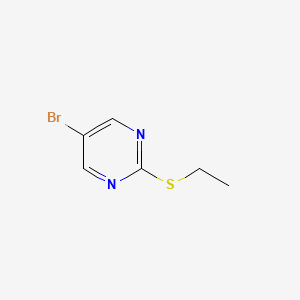![molecular formula C18H23NO2 B1522675 4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol CAS No. 47170-93-4](/img/structure/B1522675.png)
4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol
Descripción general
Descripción
The compound “4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol” is a chemical compound with the CAS Number: 5384-21-4 . It has a molecular weight of 256.34 and its IUPAC name is 4,4’-methylenebis (2,6-dimethylphenol) . The compound is stored at room temperature and is in the form of a powder .
Molecular Structure Analysis
The structural aspects of similar compounds have been discussed in various studies. For instance, a study discussed the structural aspects of the solvates and polymorphs of a similar compound . Two polymorphs of the compound, namely a non-porous (polymorph I) and porous (polymorph II) polymorph, were reported . The packing pattern of the acetone solvate was guided by strong O–H⋯N as well as weak η 5 -type N–H⋯π interactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 256.34 . It is stored at room temperature and is in the form of a powder . The compound’s InChI Code is 1S/C17H20O2/c1-10-5-14 (6-11 (2)16 (10)18)9-15-7-12 (3)17 (19)13 (4)8-15/h5-8,18-19H,9H2,1-4H3 .Aplicaciones Científicas De Investigación
Polymorphism Studies
This compound exhibits interesting polymorphic behavior. Polymorphism refers to the ability of a substance to exist in more than one form or crystal structure. The compound has been found to have two polymorphs: a non-porous form (polymorph I) and a porous form (polymorph II). The porous polymorph is particularly significant as it can reversibly absorb solvents like acetone .
Porosity Applications
The porous nature of polymorph II allows it to be used in applications that require gas storage or separation. This could include capturing carbon dioxide from the atmosphere or separating gases in industrial processes. The reversible absorption of solvents suggests potential for use in dynamic filtration systems .
Solvate Formation
The compound forms different solvates with solvents such as acetone and DMSO. These solvates have distinct packing patterns and interactions, such as strong O–H⋯N and weak η5-type N–H⋯π interactions. This property is useful in studying solvent effects on crystal structures and could have implications in the design of pharmaceuticals .
Colorimetric Sensing
Due to the visually distinguishable color changes when the compound is dissolved in different solvents, there is potential for its use in colorimetric sensing. This could be applied in chemical detection systems, where a change in color indicates the presence of a specific substance .
Host-Guest Chemistry
The ability of the DMSO solvate to encapsulate DMSO molecules within water-assisted assemblies of the host molecules points to applications in host-guest chemistry. This could lead to the development of new materials for drug delivery systems, where the compound acts as a host for therapeutic agents .
Chemical Education
The reactions at the benzylic position of this compound, such as free radical bromination and nucleophilic substitution, make it a valuable example for educational purposes. It can be used to demonstrate various organic chemistry concepts and reaction mechanisms to students .
Organic Synthesis
The benzylic position of this compound is reactive, allowing for various chemical transformations. This reactivity can be harnessed in organic synthesis, particularly in the formation of new carbon-carbon or carbon-heteroatom bonds, which are fundamental in building complex organic molecules .
Material Science
The extended hydrogen-bonded ribbons observed in the solid-state structure of related salts suggest that this compound could be used in the development of new materials with specific mechanical or electronic properties. The hydrogen bonds contribute to the stability and rigidity of the material, which could be advantageous in certain applications .
Safety and Hazards
Propiedades
IUPAC Name |
4-[[(4-hydroxy-3,5-dimethylphenyl)methylamino]methyl]-2,6-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-11-5-15(6-12(2)17(11)20)9-19-10-16-7-13(3)18(21)14(4)8-16/h5-8,19-21H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXLQCFWONDIEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CNCC2=CC(=C(C(=C2)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Bromo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B1522597.png)









amine](/img/structure/B1522614.png)